Bienvenue dans la boutique en ligne BenchChem!

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide

Kinase inhibition Hinge-binding motif Pyrazine pharmacophore

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide (CAS 2035004-33-0) is a synthetic small molecule belonging to the pyrazole-acrylamide conjugate class, characterized by a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core linked via a methylene spacer to an (E)-3-(o-tolyl)acrylamide moiety. This compound integrates three pharmacophoric elements: a pyrazine ring capable of bidentate hydrogen bonding, a pyrazole scaffold serving as a kinase hinge-binding motif, and an α,β-unsaturated acrylamide that can function as a covalent Michael acceptor.

Molecular Formula C19H19N5O
Molecular Weight 333.395
CAS No. 2035004-33-0
Cat. No. B2845816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide
CAS2035004-33-0
Molecular FormulaC19H19N5O
Molecular Weight333.395
Structural Identifiers
SMILESCC1=CC=CC=C1C=CC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
InChIInChI=1S/C19H19N5O/c1-14-5-3-4-6-15(14)7-8-19(25)22-12-16-11-17(23-24(16)2)18-13-20-9-10-21-18/h3-11,13H,12H2,1-2H3,(H,22,25)/b8-7+
InChIKeyVALTVIBZKQSLTK-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide (CAS 2035004-33-0): A Pyrazine-Pyrazole Acrylamide for Targeted Kinase Probe Development


(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide (CAS 2035004-33-0) is a synthetic small molecule belonging to the pyrazole-acrylamide conjugate class, characterized by a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core linked via a methylene spacer to an (E)-3-(o-tolyl)acrylamide moiety . This compound integrates three pharmacophoric elements: a pyrazine ring capable of bidentate hydrogen bonding, a pyrazole scaffold serving as a kinase hinge-binding motif, and an α,β-unsaturated acrylamide that can function as a covalent Michael acceptor . The pyrazine-pyrazole core is a recognized ATP-competitive kinase inhibitor scaffold, as evidenced by structurally related quinoxaline-2-carboxamide derivatives showing FGFR1/2/3 inhibition with reported IC₅₀ values in the nanomolar range . The (E)-stereochemistry of the acrylamide positions the ortho-tolyl group for specific hydrophobic interactions distinct from analogs bearing para- or meta-substituted aromatic rings.

Why Identical Pyrazole-Acrylamide Scaffolds Cannot Substitute (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide Without Risk of Altered Selectivity


The biological activity of pyrazole-acrylamide conjugates is exquisitely dependent on three structural variables, making generic replacement unreliable: (i) the heteroaryl group at pyrazole C3 (pyrazine vs. pyridine vs. pyrimidine) dictates hydrogen-bonding patterns with the kinase hinge region ; (ii) the acrylamide N-substituent determines steric complementarity with hydrophobic back-pocket residues and modulates Michael acceptor reactivity ; and (iii) the linker length between pyrazole and acrylamide controls the spatial reach of the electrophilic warhead . In a systematic study of 21 pyrazole-acrylamide derivatives, Hawash et al. (2017) demonstrated that minor structural modifications—even within a congeneric series—resulted in dramatic differences in antiproliferative activity, ERK1/2 phosphorylation suppression, and caspase-3 activation across mesothelioma and lung cancer cell lines . Consequently, substituting the target compound with a close analog bearing a different heteroaryl (e.g., pyridin-3-yl) or a different acrylamide substituent (e.g., 3,4-dimethoxyphenyl) may profoundly alter both target engagement and off-target profile.

Quantitative Differentiation Evidence for (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide vs. Closest Structural Analogs


Pyrazine vs. Pyridine at Pyrazole C3: Impact on Hydrogen-Bond Acceptor Capacity and Kinase Hinge Recognition

The target compound incorporates a pyrazin-2-yl group at the pyrazole C3 position, providing two nitrogen atoms (N1 and N4) capable of acting as hydrogen-bond acceptors with the kinase hinge backbone. In contrast, the closest analog (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide (CAS 2035017-73-1) bears a pyridin-3-yl group with only a single nitrogen hydrogen-bond acceptor . This structural distinction directly affects kinase selectivity, as demonstrated by aryl-substituted pyrazole-amide kinase inhibitor patents (EPO publication data.epo.org, 2009) which establish that the identity of the heteroaryl ring Q (phenyl, pyridyl, pyrimidinyl, or pyrazinyl) modulates both potency and selectivity across kinase panels . The pyrazine-containing scaffold is explicitly claimed in Raf kinase inhibitor patents (USPTO Report, 2006) as conferring improved hinge-binding characteristics relative to pyridine analogs .

Kinase inhibition Hinge-binding motif Pyrazine pharmacophore Structure-activity relationship

o-Tolyl vs. 3,4-Dimethoxyphenyl Acrylamide Substituent: Differential Lipophilicity, Steric Bulk, and Covalent Reactivity

The target compound features an ortho-tolyl (2-methylphenyl) substituent on the acrylamide, imparting a calculated logP contribution approximately 1.5 units lower than the 3,4-dimethoxyphenyl analog (CAS 2035019-44-2) . The o-methyl group introduces steric hindrance adjacent to the acrylamide double bond, which can attenuate Michael acceptor reactivity toward non-specific thiols—a known liability of acrylamide-based covalent inhibitors . The 3,4-dimethoxyphenyl analog, described as a 'potent and selective SYK inhibitor' , has two electron-donating methoxy groups that increase the electron density of the aromatic ring and may enhance π-stacking interactions but also increase susceptibility to oxidative metabolism. In a pyrazole-acrylamide anticancer study, compounds with varied aromatic substituents showed IC₅₀ values ranging from sub-micromolar to >100 µM against Huh7, MCF7, and HCT116 cell lines, demonstrating that the aryl substituent is a critical determinant of cellular potency .

Acrylamide Michael acceptor Lipophilicity Covalent inhibitor Off-target reactivity

Methylene Linker vs. Ethylene Linker: Conformational Constraint and Its Effect on Target Engagement Geometry

The target compound uses a methylene (–CH₂–) linker connecting the pyrazole C5 position to the acrylamide nitrogen. Its close analog (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide (same molecular formula C₁₉H₁₉N₅O, MW 333.395) employs an ethylene (–CH₂CH₂–) linker with the pyrazine attached to a different pyrazole position . The methylene linker restricts rotational freedom (2 rotatable bonds between ring systems) compared to the ethylene linker (3 rotatable bonds), resulting in a more constrained presentation of the acrylamide warhead. This conformational restriction is critical for covalent inhibitor design: in pyrazole-based kinase inhibitors, the linker length and rigidity determine whether the electrophilic acrylamide can reach a specific cysteine residue in the target ATP-binding pocket . The related FGFR inhibitor N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide (CAS 2034456-85-2) with the same methylene linker demonstrated potent and selective ATP-competitive FGFR1/2/3 inhibition .

Linker optimization Conformational analysis Structure-based drug design Binding pose

N-Methyl Pyrazole vs. NH Pyrazole: Impact on Tautomerism, Solubility, and Metabolic Stability

The target compound incorporates an N-methyl group on the pyrazole ring, eliminating the potential for annular tautomerism that exists in the NH-pyrazole analog (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide . NH-pyrazoles can exist as two tautomers (1H- and 2H-forms), which may complicate binding mode interpretation and lead to heterogeneous pharmacokinetics. The N-methyl group locks the compound into a single tautomeric state, simplifying SAR interpretation and potentially improving metabolic stability by blocking N-glucuronidation and N-oxidation pathways . Additionally, N-methylation reduces hydrogen-bond donor count by 1, decreasing polar surface area and potentially improving membrane permeability. The pyrazole N-methyl group is also a conserved feature in several clinical-stage kinase inhibitors, where it contributes to favorable drug-like properties .

Pyrazole N-substitution Tautomerism Metabolic stability Physicochemical properties

(E)-Acrylamide Stereochemistry: Geometric Integrity and Its Implications for Covalent Target Engagement

The target compound is explicitly the (E)-isomer of the acrylamide double bond, as confirmed by the InChI Key VALTVIBZKQSLTK-BQYQJAHWSA-N which encodes the (E)-configuration . The (E)-geometry orients the o-tolyl group trans to the amide carbonyl, creating a specific spatial arrangement for hydrophobic pocket occupancy. The corresponding (Z)-isomer would place the o-tolyl group cis to the carbonyl, resulting in a different binding pose and potentially altered Michael acceptor reactivity. In a study of pyrazole-acrylamide anticancer agents, the (E)-configuration was consistently associated with superior antiproliferative activity compared to (Z)-isomers, attributed to improved complementarity with hydrophobic kinase back-pockets . Furthermore, the (E)-isomer exhibits greater thermodynamic stability (typically 2–4 kcal/mol more stable than the Z-isomer for aryl-substituted acrylamides), ensuring configurational integrity under physiological conditions .

E/Z isomerism Covalent warhead geometry Stereochemistry Binding pose validation

Molecular Weight and Ligand Efficiency Advantages Over the 3,4-Dimethoxyphenyl Analog

With a molecular weight of 333.395 Da, the target compound is 46 Da lighter than the 3,4-dimethoxyphenyl analog (MW 379.42) while retaining the same core scaffold . This translates to a ligand efficiency advantage: for equipotent compounds, the target compound would exhibit LE ≈ 0.30–0.35 kcal/mol per heavy atom (assuming IC₅₀ ≈ 1–10 µM) compared to LE ≈ 0.26–0.30 for the dimethoxyphenyl analog . Lower molecular weight correlates with improved permeability, solubility, and compliance with Lipinski's Rule of Five. The target compound has 25 heavy atoms vs. 28 for the dimethoxyphenyl analog, representing a 10.7% reduction in molecular complexity while preserving the critical pyrazine-pyrazole hinge-binding motif and the acrylamide warhead . This efficiency advantage is particularly relevant for CNS-targeted programs, where MW < 400 is a key determinant of blood-brain barrier penetration.

Ligand efficiency Drug-likeness Fragment-based drug discovery Lead optimization

Optimal Application Scenarios for (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide Based on Structural Differentiation Evidence


Kinase Selectivity Profiling: Pyrazine Hinge-Binder Screening Library Component

This compound is most appropriately deployed in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to profile the contribution of the pyrazine hinge-binding motif to kinase selectivity, using the pyridine analog (CAS 2035017-73-1) as a negative control for bidentate hinge recognition . The differential activity between pyrazine and pyridine analogs can reveal kinases (e.g., FGFR, SYK, RAF) where dual hydrogen-bond acceptor capacity is critical for affinity, as evidenced by the quinoxaline-2-carboxamide analog's potent FGFR1/2/3 inhibition . This screening approach is valuable for identifying novel kinase targets amenable to pyrazine-based inhibitor design.

Covalent Inhibitor Lead Optimization: Warhead Positioning and Electrophilicity Tuning

The methylene-linked (E)-acrylamide scaffold provides a geometrically constrained covalent warhead suitable for targeting cysteine residues in kinase ATP-binding pockets . This compound is ideal for structure-based covalent inhibitor design campaigns where precise warhead positioning is critical—the methylene linker restricts conformational flexibility compared to ethylene-linked analogs, while the o-tolyl group modulates Michael acceptor reactivity through steric shielding of the β-carbon . Researchers evaluating covalent kinase inhibitors (e.g., EGFR T790M, BTK C481S, or FGFR cysteine mutants) can use this scaffold to assess the relationship between linker geometry and covalent engagement efficiency by mass spectrometry or washout experiments.

CNS-Penetrant Kinase Probe Development: Low Molecular Weight Advantage

With MW 333.4 Da (within the <400 Da optimal range for blood-brain barrier penetration) and estimated logP in the 2.5–3.5 range, this compound is suitable as a starting point for CNS kinase inhibitor programs . The o-tolyl analog is 46 Da lighter than the 3,4-dimethoxyphenyl comparator, providing greater ligand efficiency and room for property optimization . Programs targeting brain-penetrant inhibitors of kinases implicated in glioblastoma (e.g., FGFR, EGFR), neurodegenerative diseases (e.g., LRRK2, c-Abl), or neuroinflammation can use this scaffold for initial CNS penetration assessment via MDCK-MDR1 or PAMPA-BBB assays.

Structure-Activity Relationship (SAR) Anchor Compound for Pyrazole-Acrylamide Library Enumeration

As an SAR anchor point, this compound serves as a reference for systematic variation of three structural vectors: (i) the heteroaryl at pyrazole C3 (pyrazine → pyridine, pyrimidine, pyridazine), (ii) the acrylamide aryl substituent (o-tolyl → phenyl, 4-fluorophenyl, 3,4-dimethoxyphenyl), and (iii) the linker (methylene → ethylene, propylene) . The concurrent N-methyl group on the pyrazole simplifies SAR interpretation by eliminating tautomeric ambiguity . This compound is well-suited for combinatorial library synthesis where each vector is independently varied, followed by multiparametric optimization (potency, selectivity, solubility, metabolic stability) to identify lead candidates with balanced profiles .

Quote Request

Request a Quote for (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.